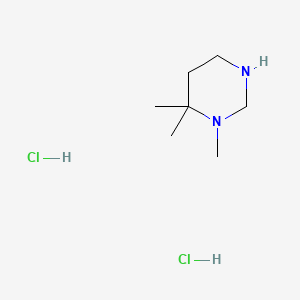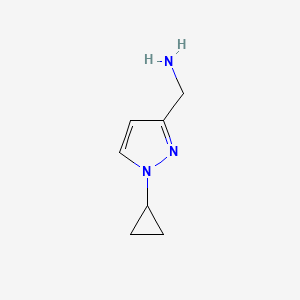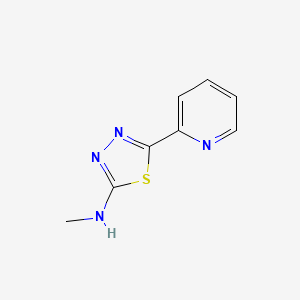![molecular formula C12H25ClN2O3 B13488113 tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 4-methoxypiperidine in the presence of a suitable base. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and alcohols
Aplicaciones Científicas De Investigación
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
tert-Butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride can be compared with other similar compounds, such as:
- tert-Butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique structural features of this compound contribute to its distinct properties and potential applications .
Propiedades
Fórmula molecular |
C12H25ClN2O3 |
|---|---|
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-12(16-4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H |
Clave InChI |
UBDOPELLWOBZIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCNCC1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


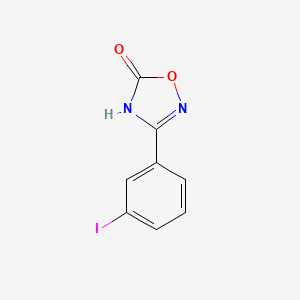
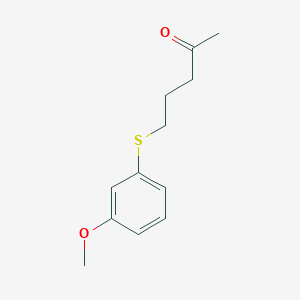
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid](/img/structure/B13488035.png)
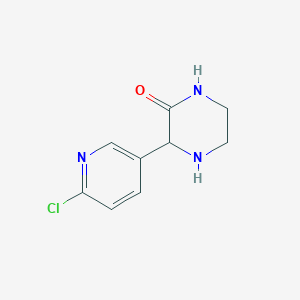
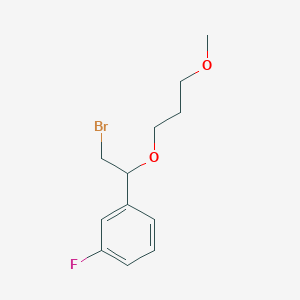

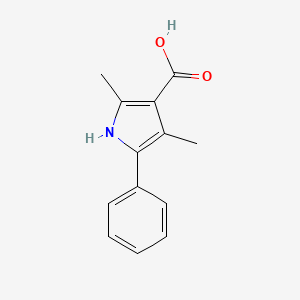
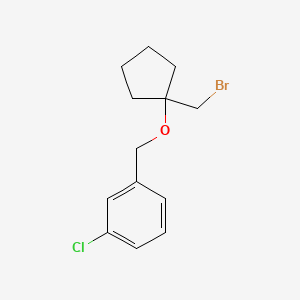
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
![N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B13488095.png)
